molecular formula C13H9Cl2NO2 B2713235 N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide CAS No. 424814-07-3

N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide

Cat. No. B2713235
M. Wt: 282.12
InChI Key: CCHKZJJUJHCLLT-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide, commonly known as DCFA, is a synthetic compound that has been extensively studied for its potential use in scientific research. DCFA is a member of the acrylamide family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Antibacterial Activity

N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide is a compound that has been studied for its synthesis and potential antibacterial properties. For instance, variants such as N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide have shown higher solubility in water and strong antibacterial activity (Saikachi & Suzuki, 1958).

Antimalarial Properties

There has been development of compounds like [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone as novel leads for anti-malarial agents. Specific derivatives of this compound demonstrate considerable potency against multi-drug resistant strains of Plasmodium falciparum, the parasite responsible for malaria (Wiesner et al., 2003).

Protein Studies and Fluorescence Quenching

Acrylamide derivatives, including those related to N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide, have been used in studies to understand protein structure and function. They are effective in quenching the fluorescence of tryptophanyl residues, which helps in probing the degree of exposure of these residues in proteins. This application is significant in monitoring protein conformational changes and enzyme inhibitor binding (Eftink & Ghiron, 1976).

Mutagenic and Carcinogenic Studies

Some studies have focused on the carcinogenic and mutagenic properties of related furan compounds. For example, 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide induced malignant transformation in certain cell cultures, highlighting its potential as a carcinogen (Pienta, Lebherz, & Takayama, 1978).

properties

IUPAC Name

(E)-N-(2,5-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-3-5-11(15)12(8-9)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHKZJJUJHCLLT-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-3-(2-furyl)acrylamide

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